Cas no 1805096-20-1 (4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
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- インチ: 1S/C8H3F5INO2/c9-6(10)4-3(2-16)1-15-7(5(4)14)17-8(11,12)13/h1-2,6H
- InChIKey: IKGYYBOLNRXEFX-UHFFFAOYSA-N
- SMILES: IC1C(=NC=C(C=O)C=1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- トポロジー分子極性表面積: 39.2
- XLogP3: 3.1
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088381-1g |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1805096-20-1 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehydeに関する追加情報
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
The compound with CAS No. 1805096-20-1, known as 4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a difluoromethyl group, an iodo group, a trifluoromethoxy group, and a carboxaldehyde group. These substituents contribute to the unique chemical properties and reactivity of the molecule.
Recent studies have highlighted the importance of such multifunctional compounds in drug discovery and material science. The presence of the carboxaldehyde group, for instance, makes this compound a valuable precursor in organic synthesis, enabling the formation of various derivatives with tailored functionalities. Additionally, the trifluoromethoxy group is known to enhance the stability and bioavailability of molecules in pharmaceutical applications.
One of the most intriguing aspects of 4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde is its potential in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules targeting various therapeutic areas, such as cancer and inflammation. The iodo group, in particular, plays a crucial role in enabling cross-coupling reactions, which are essential for constructing complex molecular architectures.
Moreover, the compound's structure suggests that it could serve as a valuable tool in exploring the relationship between molecular structure and biological activity. By modifying the substituents on the pyridine ring, chemists can investigate how these changes influence the molecule's pharmacokinetic properties and interaction with biological targets.
In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic reactions such as nucleophilic aromatic substitution and cross-coupling reactions. The use of palladium catalysts has been particularly effective in achieving high yields and selectivity during these reactions.
Recent advancements in computational chemistry have also provided deeper insights into the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the electron-withdrawing groups on the pyridine ring significantly alter the molecule's electronic distribution, making it more susceptible to nucleophilic attack at specific positions.
Furthermore, this compound has shown promise in materials science applications. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor development. The carboxaldehyde group can act as a coordinating ligand, enabling interactions with metal ions that are critical for catalytic activity.
In conclusion, 4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and organic synthesis.
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